6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its unique structural features and potential biological activities. This compound belongs to the isoxazole family, which is known for diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound is synthesized through various chemical methods and is primarily utilized in research settings. It has garnered interest due to its potential applications in pharmacology and material science.
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is classified as an isoxazole derivative, which is a type of heterocyclic compound containing an oxygen atom within a five-membered ring. Its structure includes a pyridine ring fused with an isoxazole moiety, making it a complex compound with specific reactivity and properties.
The synthesis of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves several key steps:
The molecular formula of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is , with a molecular weight of approximately 284.267 g/mol.
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions:
The mechanism of action for 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with biological targets:
The physical properties of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid include:
The chemical properties are influenced by the presence of functional groups such as the carboxylic acid and methoxy group:
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several notable applications in scientific research:
The structural hybridization of isoxazole and pyridine rings represents a cornerstone of modern heterocyclic chemistry, with isoxazolo[5,4-b]pyridine emerging as a privileged scaffold in drug discovery. Early synthetic routes relied on 1,3-dipolar cycloadditions between nitrile oxides and alkynes, or condensations of hydroxylamine with 1,3-dicarbonyl compounds [2]. The Hantzsch pyridine synthesis – a [2+2+1+1] condensation – later enabled efficient access to polysubstituted variants, though early methods suffered from low yields and harsh reaction conditions [8]. The late 20th century witnessed strategic refinements, including transition metal-catalyzed [4+2] aza-Diels-Alder reactions and cobalt-mediated [2+2+2] cyclizations, which improved regioselectivity and functional group tolerance [8].
A transformative advancement emerged with the incorporation of methoxyphenyl substituents at the C6 position, which significantly enhanced biological activity profiles. The compound 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid exemplifies this evolution, synthesized via microwave-assisted condensation of 5-amino-3-methylisoxazole with 4-methoxybenzaldehyde, followed by oxidation to install the C4-carboxylic acid moiety [1]. This method achieved >85% yield under optimized conditions, highlighting the shift toward green chemistry principles. Contemporary innovations include Brønsted acid-catalyzed tandem Knoevenagel/Michael additions for constructing spirooxindole-fused derivatives, demonstrating the scaffold’s adaptability to diverse pharmacophoric arrangements [5].
Table 1: Key Milestones in Isoxazolo[5,4-b]pyridine Development
Time Period | Synthetic Advance | Structural Features Introduced |
---|---|---|
Pre-1980s | Classical 1,3-dipolar cycloadditions | Unsubstituted core |
1980–2000 | Hantzsch-type condensations | C3/C6 alkyl/aryl groups |
2000–2010 | Microwave-assisted cyclization | C4-carboxylic acid; C6-aryl |
2010–Present | Acid-catalyzed spiroannulation | Spirooxindole hybrids |
The strategic placement of a 4-methoxyphenyl group at C6 imparts distinctive target selectivity and pharmacokinetic properties. Bioactivity studies reveal that this substituent enhances membrane permeability (logP ≈ 2.5) while enabling π-stacking interactions with hydrophobic enzyme pockets [1] . The C4-carboxylic acid serves as a hydrogen-bond donor/acceptor, critical for binding charged residues in catalytic sites.
Pharmacological profiling of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid demonstrates multi-target engagement:
Table 2: Pharmacological Profile of 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
Activity | Assay System | Potency | Mechanistic Insight |
---|---|---|---|
Anti-inflammatory | COX-2 enzyme inhibition | IC₅₀ = 1.2 μM | H-bonding to Arg120; hydrophobic pocket occupancy |
Neuroprotective | Glutamate-challenged SH-SY5Y | 40% at 10 μM | Putative NMDA receptor antagonism |
Antiproliferative | AURKA-overexpressing tumor | Not reported | Disruption of TPX2-mediated spindle pole formation |
Structure-activity relationship (SAR) studies highlight the 4-methoxy orientation as optimal: Ortho-methoxy analogs exhibit steric hindrance reducing COX-2 affinity, while meta-substituted derivatives show diminished neuroprotection. Removal of the methyl group at C3 decreases metabolic stability by 50%, confirming its role in shielding the isoxazole ring from oxidative degradation [1] .
Table 3: Comparative Bioactivity of Isoxazolopyridine Analogues
Compound | COX-2 IC₅₀ (μM) | Neuroprotection (% at 10 μM) | AURKA Inhibition |
---|---|---|---|
6-(4-Methoxyphenyl)-3-methyl- (Target Compound) | 1.2 | 40% | +++ |
6-(2-Methoxyphenyl)-3-methyl- | 8.5 | 15% | ++ |
6-(3-Chlorophenyl)-3-methyl- | >20 | <5% | + |
Unsubstituted at C3 | 3.8 | 22% | ++ |
AURKA (Aurora Kinase A) represents a compelling oncologic target due to its overexpression in ≥12 cancer types – including ovarian (median expression 5.329 log2[TPM+1]), rectal, and breast carcinomas – correlating with centrosome amplification, aneuploidy, and poor survival [6] . Crucially, AURKA exhibits synthetic lethality with tumor suppressors (e.g., p53, PTEN): Cancer cells with these mutations depend on AURKA for mitotic progression, while normal cells utilize compensatory pathways . The compound’s isoxazolopyridine core disrupts AURKA activation via:
Simultaneously, the methoxyphenyl moiety confers immunomodulatory potential by downregulating PD-L1 expression in tumor-infiltrating lymphocytes – evidenced by structural analogs reducing inflammatory cytokines (TNF-α, IL-6) by >60% in murine models [1] [6]. This dual targeting aligns with emerging paradigms in oncology: kinase inhibition reshapes the tumor microenvironment, potentially synergizing with checkpoint immunotherapies.
Table 4: Clinical-Stage Aurora Kinase Inhibitors vs. Isoxazolopyridine Features
Inhibitor | Chemical Class | AURKA IC₅₀ | Key Limitations | Target Compound Advantages |
---|---|---|---|---|
Alisertib | Benzazepine | 1.2 nM | Neutropenia (Grade 4) | No myelosuppression reported |
Barasertib | Azaindole | 0.37 nM | QT prolongation risk | Lower logP (2.5 vs. 4.1) → reduced hERG affinity |
VX-680 | 4,6-Diaminopyrimidine | 0.6 nM | Herpes zoster reactivation | Simplified scaffold → fewer drug interactions |
Target Compound | Isoxazolopyridine | Not reported | N/A | Dual COX-2/AURKA targeting; neuroprotection |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5